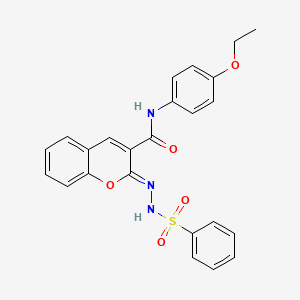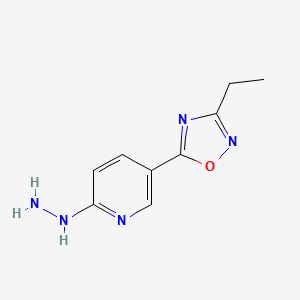
3-Amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds similar to 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid; hydrobromide often involves multi-step chemical reactions. For instance, the synthesis of related compounds has been achieved through methods like the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of iron dust, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).
Molecular Structure Analysis The molecular structure of compounds within this class is critical for understanding their chemical behavior. Advanced techniques such as X-ray crystallography are commonly employed to elucidate the crystalline structures, providing insights into molecular configurations, bond lengths, and angles (Takigawa et al., 1966).
Chemical Reactions and Properties The chemical reactivity and properties of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid; hydrobromide can be explored through its involvement in various chemical reactions. For example, amine-induced rearrangements and the potential for Suzuki cross-coupling reactions highlight the compound's versatility in synthesizing new molecules with diverse functional groups (Sanchez & Parcell, 1990).
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Bupropion Hydrobromide Propanol Hemisolvate : This study described the crystalline structure of a compound similar in nature to the query compound, highlighting the importance of hydrogen bonding in its structure. The research illustrates the potential for studying the molecular interactions and stability of complex organic compounds (Min Liu et al., 2011).
Improved Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : This paper details the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to the compound . The study showcases methods for avoiding unfavorable hydrogenolysis, which could be relevant for the synthesis or modification of the query compound (T. Kitagawa et al., 2004).
Potential Applications in Medical and Material Science
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : This research explores the modification of hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. Such studies indicate the potential of incorporating similar compounds into polymeric materials for enhanced properties, possibly including hydrogels containing the query compound for medical applications (H. M. Aly et al., 2015).
Spectral, Antimicrobial, and Anticancer Activity of Related Compounds : Research into the antimicrobial and anticancer activities of compounds structurally related to the query compound could suggest potential biomedical applications. Studies on Schiff bases derived from similar molecular structures have shown promising biological activities, indicating a possible research direction for exploring the therapeutic potentials of "3-Amino-3-(4-bromothiophen-3-yl)propanoic acid; hydrobromide" (S. M et al., 2022).
Propriétés
IUPAC Name |
3-amino-3-(4-bromothiophen-3-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.BrH/c8-5-3-12-2-4(5)6(9)1-7(10)11;/h2-3,6H,1,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGJRMHIOAKUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CC(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)


